6-(4-甲酰苯基)烟酸,95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

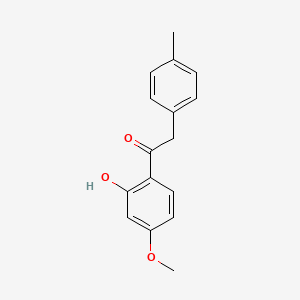

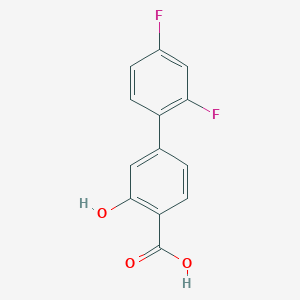

6-(4-Formylphenyl)nicotinic acid, commonly known as 6FNA, is a chemical compound with a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological studies due to its ability to modulate the activity of certain enzymes.

科学研究应用

药理作用和受体相互作用

烟酸因其降脂作用而被广泛认可,该作用通过特定的受体介导,例如 GPR109A(人中的 PUMA-G/HM74)。它抑制脂肪组织中的脂解,导致血浆游离脂肪酸和甘油三酯降低,这有益于治疗血脂异常。将 GPR109A 确定为烟酸受体为开发靶向血脂异常和相关心血管疾病的新药铺平了道路 (Tunaru 等人,2003; Wise 等人,2003)。

血管舒张和抗氧化

烟酸衍生物,例如硫烟酸类似物,已显示出作为血管舒张剂和抗氧化剂的潜力。这些衍生物可以剂量依赖性地诱导血管舒张并表现出抗氧化特性,表明它们具有作为治疗药物开发的潜力 (Prachayasittikul 等人,2010)。

除草剂活性

烟酸及其衍生物在农业中也可用作潜在的除草剂。对烟酸的芳基-甲酰哌啶酮衍生物的研究显示出有希望的除草剂活性,表明这些化合物有潜力用作绿色除草剂 (Fu 等人,2021)。

材料科学

在材料科学中,烟酸因其络合特性而受到研究,这可能导致开发具有特定光学或电学性质的新型材料。烟酸配合物的结构表征可以深入了解其潜在的工业应用 (Lisicki 等人,2022)。

抗炎作用

最近的研究表明,烟酸及其受体 GPR109A 在介导抗炎作用中发挥作用,可以利用该作用来治疗动脉粥样硬化和其他炎症性疾病。这些发现强调了烟酸发挥有益作用的潜力,超出了其降脂特性 (Lukasova 等人,2011)。

作用机制

Target of Action

6-(4-Formylphenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin are the nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . It is involved in the biosynthesis and salvage pathways of NAD and NADP . In addition to indirect effects via nicotinamide coenzymes, niacin also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The biochemical pathways affected by 6-(4-Formylphenyl)nicotinic acid are those involving the metabolism of niacin. Niacin is converted to 6-hydroxynicotinic acid in prokaryotes, a reaction catalyzed by molybdenum cofactor (MOCO)-containing nicotinate hydroxylase . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD involves the biosynthesis pathway, whereas, resynthesis of NAD following its consumption in various biological reactions, involves the salvage pathways .

Pharmacokinetics

Niacin, from which it is derived, is known to have a biological half-life of 20–45 minutes . The pharmacokinetics of niacin can be influenced by factors such as metabolic enzyme activity .

Result of Action

The action of 6-(4-Formylphenyl)nicotinic acid results in the production of NAD and NADP, which are crucial for cellular metabolism . This can lead to various molecular and cellular effects, including the regulation of redox reactions and the functioning of NAD-dependent pathways .

Action Environment

The action, efficacy, and stability of 6-(4-Formylphenyl)nicotinic acid can be influenced by various environmental factors. For instance, changes in enzyme activity can influence the need for different forms of niacin . Additionally, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .

属性

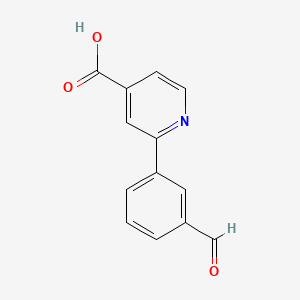

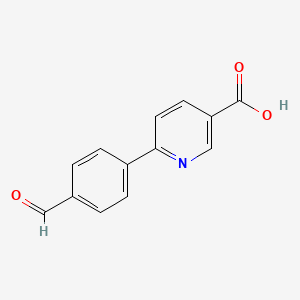

IUPAC Name |

6-(4-formylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-14-12)13(16)17/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVQVUKHTHBRNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。